molecular formula C6H12O3 B8487233 (2-Ethyl-1,3-dioxolan-2-yl)methanol

(2-Ethyl-1,3-dioxolan-2-yl)methanol

Cat. No.: B8487233
M. Wt: 132.16 g/mol
InChI Key: DMSQUENSYBWKSL-UHFFFAOYSA-N
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Description

(2-Ethyl-1,3-dioxolan-2-yl)methanol is a cyclic acetal derivative featuring a 1,3-dioxolane ring substituted with an ethyl group and a hydroxymethyl (-CH2OH) moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of complex natural products and pharmaceuticals. For instance, it has been employed in the total synthesis of muamvatin derivatives, where its acetal functionality aids in protecting reactive hydroxyl groups during multi-step reactions . The compound is typically synthesized via acid-catalyzed acetalization reactions, as demonstrated in the preparation of related dioxolane-containing structures . Its stability under basic conditions and sensitivity to acidic hydrolysis make it a versatile building block in stereoselective syntheses.

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(2-ethyl-1,3-dioxolan-2-yl)methanol

InChI

InChI=1S/C6H12O3/c1-2-6(5-7)8-3-4-9-6/h7H,2-5H2,1H3

InChI Key

DMSQUENSYBWKSL-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCO1)CO

Origin of Product

United States

Comparison with Similar Compounds

2-(1,3-Dioxolan-2-yl)ethanol

  • Structure: Differs by replacing the ethyl group with a hydroxymethyl substituent and extending the carbon chain (ethanol vs. methanol).
  • Properties: Molecular formula: C5H10O3; molecular weight: 118.13 g/mol . Higher polarity (XLogP3: -0.5) compared to (2-Ethyl-1,3-dioxolan-2-yl)methanol (predicted XLogP3 ~0.5–1.0 due to ethyl group). Applications: Used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM)

  • Structure : Incorporates a furan ring instead of an ethyl-substituted dioxolane.
  • Synthesis : Derived from 5-hydroxymethylfurfural (HMF) via acetalization with ethylene glycol, often yielding etherification byproducts .

[2-(Aminomethyl)-1,3-dioxolan-2-yl]methanol

  • Structure: Features an aminomethyl (-CH2NH2) group adjacent to the dioxolane ring.
  • Properties: Molecular formula: C5H11NO3; molecular weight: 133.15 g/mol . Enhanced reactivity due to the amine group, enabling participation in nucleophilic reactions or coordination chemistry .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability Applications
This compound C6H12O3 132.16 Ethyl-dioxolane, -CH2OH Acid-sensitive Pharmaceutical intermediates
2-(1,3-Dioxolan-2-yl)ethanol C5H10O3 118.13 Dioxolane, -CH2CH2OH Base-stable Organic synthesis
DFM C8H10O4 170.16 Furan, dioxolane, -CH2OH Moderate acid stability Biofuel additives
[2-(Aminomethyl)-1,3-dioxolan-2-yl]methanol C5H11NO3 133.15 Dioxolane, -CH2NH2, -CH2OH Base/acid-sensitive Coordination chemistry

Key Observations :

Polarity and Solubility: The ethyl group in this compound increases hydrophobicity compared to 2-(1,3-dioxolan-2-yl)ethanol, making it more suitable for lipid-soluble drug synthesis .

Reactivity: DFM’s furan ring introduces conjugation, enhancing its thermal stability for fuel applications, whereas the amine in [2-(aminomethyl)-1,3-dioxolan-2-yl]methanol enables unique reactivity in peptide coupling .

Synthetic Challenges: this compound’s synthesis requires stringent control of acidic conditions to prevent ring-opening, a limitation less pronounced in DFM’s preparation .

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